2-(4-Methylfuran-3-yl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylfuran-3-yl)cyclohexan-1-ol is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol This compound features a cyclohexane ring substituted with a hydroxyl group and a 4-methylfuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylfuran-3-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 4-methylfuran in the presence of a suitable catalyst. One common method is the acid-catalyzed cyclization of 4-methylfuran-3-carboxylic acid with cyclohexanone, followed by reduction to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions, where the hydroxyl group or the furan ring is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted furan or cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylfuran-3-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Methylfuran-3-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
2-(4-Methylfuran-3-yl)cyclohexan-1-one: A ketone derivative with similar structural features.
2-(4-Methylfuran-3-yl)cyclohexan-1-amine: An amine derivative with potential biological activities.
4-Methylfuran-3-carboxylic acid: A precursor in the synthesis of 2-(4-Methylfuran-3-yl)cyclohexan-1-ol.
Uniqueness: this compound is unique due to its specific combination of a cyclohexane ring and a 4-methylfuran moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H16O2 |
---|---|
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
2-(4-methylfuran-3-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H16O2/c1-8-6-13-7-10(8)9-4-2-3-5-11(9)12/h6-7,9,11-12H,2-5H2,1H3 |
InChI-Schlüssel |
KGPZREXTSTXMNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=COC=C1C2CCCCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.